methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H10F2N2O2 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
methyl 1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-18-12(17)9-5-15-16(7-9)6-8-3-2-4-10(13)11(8)14/h2-5,7H,6H2,1H3 |
InChI Key |
KYAKZVSRFONTLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
This method involves reacting methyl acetoacetate derivatives with substituted hydrazines to form the pyrazole ring. The 2,3-difluorobenzyl group is introduced via a benzylation step post-cyclization.
Example Protocol (Adapted from):
-
Synthesis of Methyl 1H-Pyrazole-4-Carboxylate :
-
Benzylation with 2,3-Difluorobenzyl Bromide :
Key Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | Methylhydrazine, CH₂Cl₂, −20°C | 78.3 | 99.7 | |
| Benzylation | 2,3-Difluorobenzyl bromide, K₂CO₃, DMF, 80°C | 82 | 98.5 |
Post-Cyclization Functionalization
Alkylation of Pyrazole Intermediates
A modular approach involves synthesizing 1H-pyrazole-4-carboxylic acid first, followed by esterification and benzylation.
-
Synthesis of 1H-Pyrazole-4-Carboxylic Acid :
-
Methyl Esterification :
-
Benzylation :
Advantages :
Alternative Route: One-Pot Synthesis
Simultaneous Cyclization and Benzylation
A streamlined method combines cyclization and alkylation in a single pot, reducing purification steps.
-
React methyl 2-(difluoroacetyl)acetoacetate with methylhydrazine and 2,3-difluorobenzyl bromide in toluene at reflux.
-
Use KI as a catalyst to enhance regioselectivity.
Conditions :
Mechanistic Insight :
-
The difluoroacetyl group directs cyclization to the 4-position, minimizing 5-substituted isomers.
-
KI facilitates nucleophilic substitution during benzylation.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Industrial protocols prioritize cost-effectiveness and safety:
-
Solvent : Replace dichloromethane with toluene or ethyl acetate.
-
Catalyst : Use recyclable Amberlyst-15 resins instead of homogeneous acids.
-
Waste Reduction : Implement in situ distillation to recover excess 2,3-difluorobenzyl bromide.
Case Study (Patent CN111362874B):
-
A 500 L reactor produced 150 kg of methyl 1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate (analog) with 72% yield and 99.3% purity.
Challenges and Mitigation Strategies
Isomer Formation
The 1- vs. 2-substitution regioselectivity in pyrazoles is a common issue. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form the corresponding benzyl alcohol or benzaldehyde.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Alcohol derivative of the ester
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry
Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, particularly in pharmaceutical and agrochemical development.
Biology
The compound has shown promise in biological studies related to enzyme inhibition and receptor binding. Its potential bioactivity makes it suitable for research focused on therapeutic targets.
Medicine
As a lead compound in drug discovery, this compound may be explored for its efficacy against specific diseases. Its structural characteristics could lead to the development of new treatments.
Industry
In industrial applications, this compound may be used as an intermediate for synthesizing other valuable chemicals or in the development of new materials.
Research indicates that this compound exhibits potential biological activities relevant to agriculture and medicine:
- Antifungal Activity : Similar compounds have been linked to antifungal properties through mechanisms such as the inhibition of succinate dehydrogenase.
Case Study: Antifungal Applications
In studies involving pyrazole derivatives, compounds similar to this compound have demonstrated significant antifungal activity against various pathogens. For instance, the development of pyrazole-based fungicides has been noted for their effectiveness against major crop pests like Alternaria species.
Mechanism of Action
The mechanism of action of methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Esters
Ethyl 1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate
- Structure : Substituted with a 4-methoxybenzyl group instead of 2,3-difluorobenzyl.
- Synthesis : Prepared via Ru-catalyzed decarboxylative alkylation in DCE/HFIP solvent .
- The ethyl ester (vs. methyl) may slightly increase lipophilicity, affecting bioavailability.
Methyl 1-(3-Methoxybenzyl)-3-(Thiomorpholinosulfonyl)-1H-Pyrazole-4-Carboxylate
- Structure: Features a thiomorpholinosulfonyl group at C3 and a 3-methoxybenzyl substituent.
- The absence of fluorine atoms diminishes halogen-bonding interactions critical for target binding in some therapeutic applications .
Triazole-Based Analogs
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate
- Structure : Replaces the pyrazole ring with a 1,2,3-triazole and has fluorine at the 2,6-positions of the benzyl group.
- Crystallography : The triazole ring forms weaker C–H⋯N hydrogen bonds compared to pyrazole C–H⋯O interactions, leading to distinct packing motifs .
1-(2,3-Difluorobenzyl)-3,5-Dimethyl-4-Boronopyrazole
Hybrid and Carbonitrile Derivatives
2,3-Dihydro-1H-Pyrazole-4-Carbonitrile Derivatives
- Structure : A saturated pyrazole ring with a carbonitrile group at C4.
- Bioactivity: Demonstrated antioxidant (IC₅₀: 25–100 µg/mL) and antimicrobial (MIC: 4–32 µg/mL) activities in vitro.
Methyl 1-(4-Cyano-1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl)-1H-Triazole-4-Carboxylate
- Structure : A pyrazole-triazole hybrid with a 4-fluorobenzyl substituent.
- The hybrid structure may engage in dual-binding interactions with biological targets, unlike the single pyrazole ring in the target compound .
Comparative Data Table
Research Implications
- Structural Flexibility : The 2,3-difluorobenzyl group in the target compound offers balanced electron-withdrawing effects and steric bulk , making it suitable for CNS drug development, as seen in related triazole antiepileptics .
- Synthetic Versatility : The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization, a strategy employed in prodrug design .
Biological Activity
Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is an organic compound classified as a pyrazole derivative. This compound has garnered interest due to its potential biological activities, particularly in agricultural and medicinal applications. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H10F2N2O2
Molecular Weight: 252.22 g/mol
IUPAC Name: methyl 1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate
Canonical SMILES: COC(=O)C1=CN(N=C1)CC2=C(C(=CC=C2)F)F
The presence of fluorine atoms in the structure enhances the compound's reactivity and biological interactions, making it a subject of various studies aimed at understanding its mechanism of action.
The biological activity of this compound may involve interactions with specific enzymes or receptors. Its mechanism can include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.
- Receptor Modulation: It may bind to receptors, altering their activity and influencing physiological responses.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines:
- Case Study: A derivative of pyrazole was tested against MCF cell lines, demonstrating significant apoptosis induction at specific dosages. Tumor growth suppression was observed in animal models treated with these compounds .
Antifungal Activity
This compound also shows potential as an antifungal agent:
- Fungicidal Mechanism: Similar pyrazole derivatives have been utilized as succinate dehydrogenase inhibitors (SDHIs), which disrupt mitochondrial respiration in fungi. This mechanism has been effectively employed in several fungicides targeting crop pathogens .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Antifungal | Not specified |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Higher antifungal activity than boscalid | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence and position of substituents on the pyrazole ring. Variations in halogen substitutions have been shown to affect inhibitory potency against various biological targets .
Research Findings
Recent studies have highlighted the significance of this compound in drug discovery and agricultural applications:
- Pharmaceutical Development: The compound serves as a lead structure for developing new drugs targeting specific diseases due to its favorable pharmacokinetic properties .
- Agricultural Applications: As a component of SDHI fungicides, it contributes to effective pest management strategies against major crop diseases .
Q & A
Q. What are the common synthetic routes for methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Reductive amination using sodium cyanoborohydride (NaBHCN) in methanol/acetic acid to form intermediates like (R)-1-((2,3-difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester .
- Step 2 : Coupling reactions (e.g., with bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate) in dichloromethane (DCM) and triethylamine (TEA), followed by purification via silica gel chromatography (hexane/ethyl acetate) .
- Key considerations : Solvent selection (e.g., DCM for reaction stability) and purification methods (e.g., column chromatography) are critical for yield optimization (up to 94% reported) .
Q. What analytical methods are used to characterize this compound?
- LCMS/HPLC : Retention time (0.93 minutes) and m/z 353 [M+H] are standard identifiers .
- X-ray crystallography : Monoclinic crystal system (space group P2) with lattice parameters (a = 8.457 Å, b = 5.414 Å, c = 12.125 Å, β = 92.28°) confirms molecular geometry .
- NMR spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) validate substituent positions, particularly the difluorobenzyl and pyrazole moieties .
Q. What are the primary biological or pharmacological applications of this compound?
- Medicinal chemistry : Acts as a precursor for anti-adipogenic agents (e.g., IC = 1.67 µM in Wnt/β-catenin pathway activation) .
- Structural biology : Used in crystallographic studies to analyze weak intermolecular interactions (C–H···O/N hydrogen bonds) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Software tools : SHELXS-97/SHELXL-97 for structure solution and refinement, with Mercury CSD 2.0 for void visualization and packing pattern analysis .
- Key findings : The pyrazole and difluorobenzyl rings form a dihedral angle of 77.3°, with hydrogen-bonded chains along the b-axis stabilizing the crystal lattice .
- Validation : R factor ≤ 0.032 and wR ≤ 0.088 ensure data reliability .
Q. How can molecular docking predict interactions of this compound with biological targets?
- Methodology : AutoDock4 with flexible sidechain sampling (e.g., for HIV protease or Wnt pathway proteins) .
- Parameters : Grid-based docking (40 × 40 × 40 Å) and Lamarckian genetic algorithm (150 runs) to assess binding affinities .
- Applications : Predicts steric clashes or hydrogen-bonding interactions with residues like PPARγ or β-catenin .
Q. How do substituent positions (e.g., fluorine on benzyl) influence bioactivity?
Q. How to address contradictions in synthetic yields or purity across studies?
- Root cause analysis :
- Reagent quality : Impurities in NaBHCN or solvents can reduce yields (e.g., 78% vs. 94% in similar protocols) .
- Chromatographic conditions : Hexane/ethyl acetate ratios impact purity (>95% achievable with optimized gradients) .
- Mitigation : Use LCMS tracking during synthesis and validate purity via HPLC (e.g., >98% with retention time consistency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
